molecular formula C20H17ClN2O3 B2932871 N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide CAS No. 425631-25-0

N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide

Cat. No. B2932871
CAS RN: 425631-25-0
M. Wt: 368.82
InChI Key: LKXNFVYYEDLEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide, also known as CP-690,550, is a novel small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathway of cytokines, which are involved in immune and inflammatory responses. CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide selectively inhibits JAK3, which is involved in the signaling pathway of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide has been shown to effectively reduce inflammation and immune response in preclinical and clinical studies. In patients with rheumatoid arthritis, N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide has been shown to reduce joint inflammation and improve clinical outcomes, such as the number of swollen and tender joints and the level of C-reactive protein. In patients with psoriasis, N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide has been shown to reduce the severity of skin lesions and improve quality of life. In patients with inflammatory bowel disease, N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide has been shown to reduce disease activity and improve clinical outcomes, such as the number of bowel movements and the level of fecal calprotectin.

Advantages and Limitations for Lab Experiments

N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide has several advantages for lab experiments, including its high selectivity for JAK3, its ability to effectively inhibit cytokine signaling, and its potential for use in the treatment of autoimmune diseases. However, N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide also has some limitations, including its potential for off-target effects and its potential for toxicity at high doses.

Future Directions

There are several future directions for the research and development of N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide. One direction is to further investigate the mechanism of action of N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide and its potential for use in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to optimize the synthesis of N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide to improve its yield and purity. Additionally, future studies could investigate the potential for combination therapy with other drugs to enhance the efficacy of N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide in the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide involves several steps, including the reaction of 2-chloroaniline with 4-methylphenylacetic acid to form the corresponding amide, followed by the reaction of the amide with furan-2-carboxylic acid to yield the final product. The synthesis has been optimized to produce high yields and purity of N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide.

Scientific Research Applications

N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In preclinical studies, N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide has been shown to effectively inhibit JAK3 activity and cytokine signaling, leading to a reduction in inflammation and immune response. In clinical trials, N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide has demonstrated efficacy in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

N-[1-(2-chloroanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-13-8-10-14(11-9-13)18(24)19(22-16-6-3-2-5-15(16)21)23-20(25)17-7-4-12-26-17/h2-12,19,22H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXNFVYYEDLEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.